molecular formula C13H24O3 B1327832 Ethyl 8,8-dimethyl-7-oxononanoate CAS No. 898776-42-6

Ethyl 8,8-dimethyl-7-oxononanoate

Cat. No. B1327832
M. Wt: 228.33 g/mol
InChI Key: WNABFIITZQAWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8,8-dimethyl-7-oxononanoate is a chemical compound with the molecular formula C13H24O3 . It has a molecular weight of 228.33 . The compound belongs to the family of esters.


Molecular Structure Analysis

The InChI code for Ethyl 8,8-dimethyl-7-oxononanoate is 1S/C13H24O3/c1-5-16-12(15)10-8-6-7-9-11(14)13(2,3)4/h5-10H2,1-4H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Heterocyclic Compounds : Ethyl 8,8-dimethyl-7-oxononanoate is utilized in the synthesis of various heterocyclic compounds. For example, Sun Yan (2010) explored its use in the synthesis of 6-(2-methyl-5-sulfo-1H-indol-3-yl) hexanoic acid and its analogs through nucleophilic substitution, saponification, acidification, arylation, and decarboxylation processes (Sun Yan, 2010).

  • Production of Pyrethroid Components : The photochemical reactions of oxime acetates of ethyl 8,8-dimethyl-7-oxononanoate, as investigated by Armesto et al. (1990), are significant in the synthesis of potential pyrethroid components, highlighting its role in developing insecticidal compounds (Armesto, Gallego, & Horspool, 1990).

  • Formation of Diketones : Tsuji et al. (1978) demonstrated the use of ethyl 8,8-dimethyl-7-oxononanoate in synthesizing 2,15-hexadecanedione, a process involving oxidation and Kolbe electrolysis. This synthesis pathway is crucial in the production of complex organic compounds (Tsuji, Kaito, Yamada, & Mandai, 1978).

  • Organic Chemistry Research : Ethyl 8,8-dimethyl-7-oxononanoate is also involved in various other research activities in organic chemistry, such as the study by Brehm, Johansen, and Krogsgaard‐Larsen (1992) on isoxazol-5(4H)-ones and their crystal structures (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).

properties

IUPAC Name

ethyl 8,8-dimethyl-7-oxononanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-5-16-12(15)10-8-6-7-9-11(14)13(2,3)4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNABFIITZQAWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645665
Record name Ethyl 8,8-dimethyl-7-oxononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8,8-dimethyl-7-oxononanoate

CAS RN

898776-42-6
Record name Ethyl 8,8-dimethyl-7-oxononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.